Cas no 1007520-32-2 (ethyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine)

Ethyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine is a specialized amine derivative featuring a trimethylpyrazole core, offering a unique combination of steric and electronic properties. The ethylamine substituent enhances nucleophilicity, making it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. Its pyrazole moiety contributes to stability and potential bioactivity, while the trimethyl groups improve solubility and reactivity in nonpolar environments. This compound is particularly valuable in ligand design and catalysis due to its balanced basicity and steric hindrance. Its well-defined structure ensures consistent performance in synthetic applications, making it a reliable choice for researchers seeking tailored amine functionalities.
ethyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine structure
1007520-32-2 structure
Product Name:ethyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine
CAS No:1007520-32-2
MF:C9H17N3
MW:167.251381635666
CID:1078774
PubChem ID:23005746
Update Time:2025-10-18

ethyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine Chemical and Physical Properties

Names and Identifiers

    • N-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)ethanamine
    • N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]-ethanamine
    • AKOS PAO-0474
    • CHEMBRDG-BB 4010689
    • ethyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine
    • CHEMBL4576857
    • CS-0339968
    • SCHEMBL13100036
    • STK503287
    • N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine
    • 1007520-32-2
    • N-[(1,3,5-trimethylpyrazol-4-yl)methyl]ethanamine
    • ALBB-004737
    • AKOS003673417
    • ethyl[(1,3,5-trimethylpyrazol-4-yl)methyl]amine
    • F2169-0312
    • MDL: MFCD08691482
    • Inchi: 1S/C9H17N3/c1-5-10-6-9-7(2)11-12(4)8(9)3/h10H,5-6H2,1-4H3
    • InChI Key: UMXGKHVBQSAEKG-UHFFFAOYSA-N
    • SMILES: N1(C)C(C)=C(C(C)=N1)CNCC

Computed Properties

  • Exact Mass: 167.142247555g/mol
  • Monoisotopic Mass: 167.142247555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 29.8Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 255.2±35.0 °C at 760 mmHg
  • Flash Point: 108.1±25.9 °C
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

ethyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine Security Information

ethyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine Pricemore >>

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Additional information on ethyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine

Ethyl[(Trimethyl-1H-Pyrazol-4-Yl)methyl]Amine: A Comprehensive Overview

Ethyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine, with the CAS number 1007520-32-2, is a specialized organic compound that has garnered attention in various fields due to its unique chemical properties and potential applications. This compound belongs to the class of amines and features a pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The structure of ethyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine consists of an ethyl group attached to a trimethylpyrazole moiety via a methylene bridge, making it a versatile molecule for synthetic chemistry and material science.

The synthesis of ethyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step reactions, often starting from pyrazole derivatives. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for its production. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate key steps in the synthesis process. These methods not only improve yield but also reduce the environmental footprint, aligning with current trends toward sustainable chemical manufacturing.

One of the most promising applications of ethyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine lies in its use as an intermediate in pharmaceutical synthesis. The pyrazole ring is known for its ability to form hydrogen bonds and participate in π-interactions, making it valuable in drug design. Recent studies have highlighted its potential as a building block for bioactive compounds targeting various therapeutic areas, including cancer and neurodegenerative diseases. For instance, derivatives of this compound have shown promise as inhibitors of key enzymes involved in disease pathways.

In addition to pharmaceutical applications, ethyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine has found utility in agrochemicals. Its ability to act as a ligand in metal complexes has been exploited to develop novel pesticides with enhanced efficacy and reduced environmental toxicity. Researchers have reported that certain metalloorganic compounds derived from this amine exhibit potent activity against agricultural pests while being less harmful to non-target species. This dual functionality underscores its importance as both a synthetic intermediate and a functional material.

The physical properties of ethyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine are also worth noting. It exists as a crystalline solid at room temperature with a melting point around 95°C. Its solubility in common organic solvents such as dichloromethane and acetonitrile makes it suitable for various laboratory-scale reactions. The compound's stability under standard conditions further enhances its practicality for industrial applications.

Recent studies have delved into the electrochemical properties of ethyl[(trimethyl-1H-pyrazol-4-Yl)methyl]amine, revealing its potential as an electrode material in energy storage devices such as supercapacitors and batteries. The nitrogen-rich structure contributes to high capacitance and excellent charge-discharge performance, making it a candidate for next-generation energy storage solutions. Furthermore, its ability to form stable films on electrode surfaces has been leveraged to improve device durability under cyclic operation.

From an environmental standpoint, understanding the fate and transport of ethyl[(trimethyl-1H-pyrazol -4-Yl)methlyl]amine is crucial for assessing its ecological impact. Studies conducted under simulated environmental conditions indicate that the compound undergoes slow degradation under UV light, suggesting limited persistence in natural systems. However, further research is needed to fully characterize its behavior in different ecological settings.

In conclusion, ethyl[(trimethly -1H-pyrazol -4-Yl)methlyl]amine stands out as a multifaceted compound with diverse applications across pharmaceuticals, agrochemicals, and materials science. Its unique chemical structure and favorable properties continue to drive innovation in these fields. As research progresses, new insights into its synthesis, functionality, and environmental behavior will undoubtedly expand its utility while ensuring sustainable practices.

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